molecular formula C15H28N2O2 B5059149 ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate

ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate

Cat. No. B5059149
M. Wt: 268.39 g/mol
InChI Key: SRFQPWQIHBFVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It has been widely researched for its potential applications in various fields, such as medicinal chemistry and material science.

Mechanism of Action

The exact mechanism of action of ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate has various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, as well as exhibit anxiolytic and sedative effects. In addition, it has been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate in lab experiments is its ability to form stable complexes with metal ions, which can be useful in drug delivery applications. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate. One potential area of study is its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions. Another area of research could be to further investigate its pharmacological activities and mechanism of action, in order to better understand its potential therapeutic applications. Additionally, it could be studied for its potential use in material science, due to its unique chemical properties.

Synthesis Methods

The synthesis of ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate can be achieved through a multistep process. One of the most common methods involves the reaction of 4-ethylcyclohexanone with ethyl 4-piperazinecarboxylate in the presence of a base, followed by the addition of an acid to obtain the final product.

Scientific Research Applications

Ethyl 4-(4-ethylcyclohexyl)-1-piperazinecarboxylate has been studied extensively for its potential use in medicinal chemistry. It has been found to exhibit various pharmacological activities, such as analgesic, anti-inflammatory, and anxiolytic effects. In addition, it has been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

ethyl 4-(4-ethylcyclohexyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-3-13-5-7-14(8-6-13)16-9-11-17(12-10-16)15(18)19-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQPWQIHBFVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethylcyclohexyl)piperazine-1-carboxylate

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